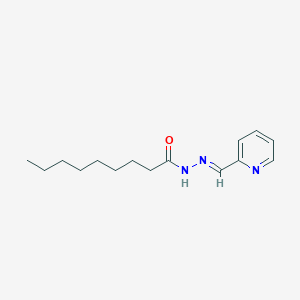

N'-(2-pyridinylmethylene)nonanohydrazide

Description

N'-(2-Pyridinylmethylene)nonanohydrazide is a hydrazone derivative characterized by a pyridinylmethylene group linked to a nonanoyl hydrazide chain. Hydrazides and their Schiff base analogs are widely studied for their biological activities, including antiparasitic, antimicrobial, and antitumor properties .

Properties

CAS No. |

5566-63-2 |

|---|---|

Molecular Formula |

C15H23N3O |

Molecular Weight |

261.36 g/mol |

IUPAC Name |

N-[(E)-pyridin-2-ylmethylideneamino]nonanamide |

InChI |

InChI=1S/C15H23N3O/c1-2-3-4-5-6-7-11-15(19)18-17-13-14-10-8-9-12-16-14/h8-10,12-13H,2-7,11H2,1H3,(H,18,19)/b17-13+ |

InChI Key |

RTUCWUQNJZFQFF-GHRIWEEISA-N |

SMILES |

CCCCCCCCC(=O)NN=CC1=CC=CC=N1 |

Isomeric SMILES |

CCCCCCCCC(=O)N/N=C/C1=CC=CC=N1 |

Canonical SMILES |

CCCCCCCCC(=O)NN=CC1=CC=CC=N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Selected Hydrazide Derivatives

Key Observations :

- Acyl Group Impact: The nonanoyl chain in the target compound increases hydrophobicity compared to benzoyl or methoxybenzylidene derivatives, which may enhance bioavailability but reduce crystallinity .

- Electronic Effects : Electron-donating groups (e.g., methoxy in ) stabilize the hydrazone linkage, whereas electron-withdrawing groups (e.g., nitro in ) may alter reactivity.

- Supramolecular Interactions : Compounds like N'-(Di-2-pyridylmethylene)benzohydrazide form stable hydrogen-bonded networks (C–H⋯N), influencing their solid-state properties and stability .

Key Observations :

- Solvent Systems: Ethanol and DMSO are common solvents, with acid catalysis (e.g., HCl in ) accelerating imine formation.

- Reaction Time : Reflux durations vary (2–5 hours), with longer times often required for sterically hindered substrates .

- Yield Factors : The presence of electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) typically improves yields due to enhanced nucleophilicity .

Key Observations :

- Antiparasitic Activity : The 5-arylisoxazole derivatives in show moderate activity against Leishmania, with selectivity indices influenced by the hydrazide substituents.

- Metal Complexes : Lanthanide complexes (e.g., with Eu³⁺ or Tb³⁺) exhibit enhanced luminescence and antimicrobial activity compared to free ligands .

- Cytotoxicity: Mammalian cell toxicity (CC50) is a critical factor; bulky substituents (e.g., nonanoyl) may reduce off-target effects .

Physical and Supramolecular Properties

- Thermal Stability : Aromatic hydrazides (e.g., benzoyl derivatives) generally exhibit higher melting points (>200°C) than aliphatic analogs due to π-stacking interactions .

- Crystallinity: Hydrogen-bonding motifs (e.g., R22(6) rings in ) enhance crystallinity, whereas flexible chains (e.g., nonanoyl) may result in amorphous solids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.